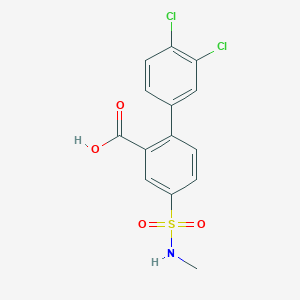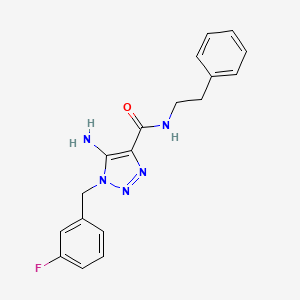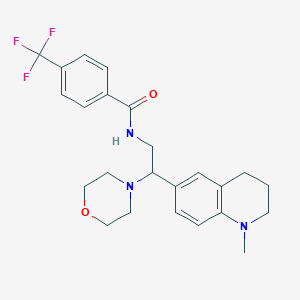
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds involving tetrahydroquinoline and morpholinoethyl groups can be achieved through various synthetic routes. A related study describes the one-step synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts from methyl anthranilate and aryl-1,3,4-oxadiazolin-5-ones or thiones, showcasing a method that could be adapted for our compound of interest (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined through various analytical techniques. The structural characterization by 1H NMR, IR, HRMS, and X-ray single-crystal diffraction of a compound structurally akin to our molecule of interest reveals insights into the potential geometric configuration and electronic environment (Zhi, 2010).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives exhibit a broad range of chemical reactivity due to their structural versatility. For instance, the Pummerer-type cyclization has been utilized to synthesize tetrahydroisoquinoline derivatives, indicating a method of cyclization that could be relevant to our compound (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, such as solubility, melting point, and crystal structure, can be inferred from related substances. An analysis of the crystal structure and physical characteristics provides insights into the compound's stability, form, and solubility (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for understanding the compound's utility in synthesis and application. Studies on related compounds offer a glimpse into these properties, demonstrating the versatility and reactivity of the tetrahydroquinoline and benzamide frameworks (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probe Development
Research has demonstrated the potential of certain benzamide analogues, including those related to the specified compound, as probes for sigma-2 receptors. These receptors are implicated in various physiological processes and diseases, including cancer and neurological disorders. One study highlighted the development of radiolabeled benzamide analogues with high affinity for sigma-2 receptors, suggesting their utility in vitro for studying sigma receptor functions (Xu et al., 2005).
Metabolism and Disposition Studies
Another aspect of research focuses on the metabolism and disposition of benzamide derivatives, as seen in the study of SB-649868, a compound utilized for insomnia treatment. This study provides insights into the metabolism pathways and elimination mechanisms of such compounds, offering a foundation for understanding the pharmacokinetics of related benzamide derivatives (Renzulli et al., 2011).
Imaging Applications
Further research has explored the synthesis and evaluation of benzamide derivatives as radioligands for imaging peripheral benzodiazepine receptors, which play roles in inflammation, neurodegeneration, and other pathological conditions. This underscores the potential of these compounds in developing diagnostic tools for various diseases (Matarrese et al., 2001).
Novel Synthesis Methods
Additionally, studies have detailed novel synthesis methods and the structural elucidation of benzamide derivatives, including the specific compound . These works contribute to the broader understanding of synthetic strategies and the chemical properties of such compounds, facilitating their further development and application in various scientific research areas (Davies et al., 2018).
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-29-10-2-3-18-15-19(6-9-21(18)29)22(30-11-13-32-14-12-30)16-28-23(31)17-4-7-20(8-5-17)24(25,26)27/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBOJZFZNWDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2485956.png)
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)
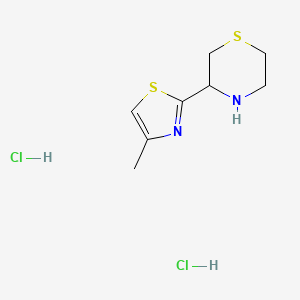
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)
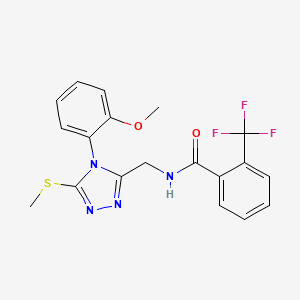
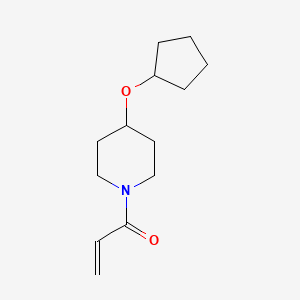
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)
